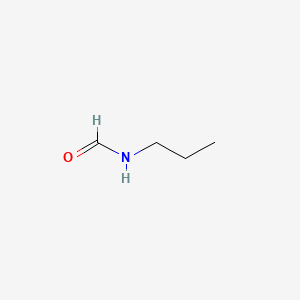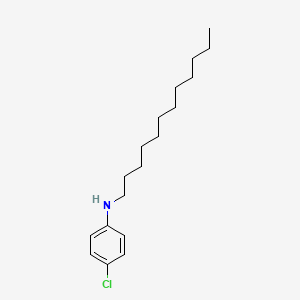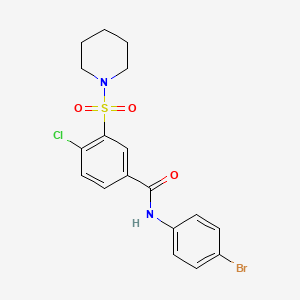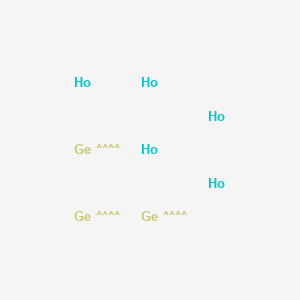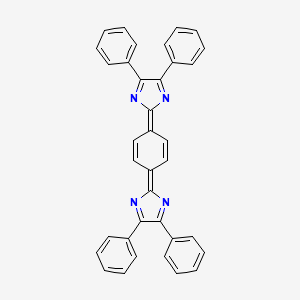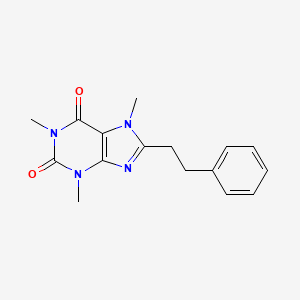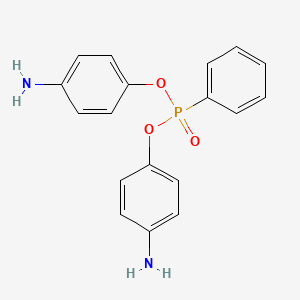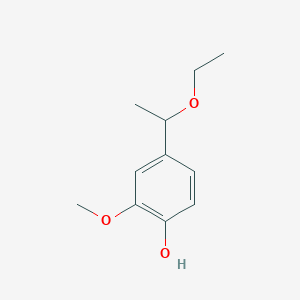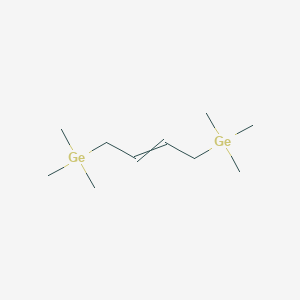
(But-2-ene-1,4-diyl)bis(trimethylgermane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(But-2-ene-1,4-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of two trimethylgermane groups attached to a but-2-ene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-2-ene-1,4-diyl)bis(trimethylgermane) typically involves the reaction of but-2-ene-1,4-diyl with trimethylgermane under specific conditions. One common method involves the use of a palladium-catalyzed reaction, where but-2-ene-1,4-diyl is reacted with trimethylgermane in the presence of a palladium catalyst and a suitable base . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (But-2-ene-1,4-diyl)bis(trimethylgermane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
化学反応の分析
Types of Reactions
(But-2-ene-1,4-diyl)bis(trimethylgermane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include germanium oxides, reduced germanium species, and substituted derivatives of (But-2-ene-1,4-diyl)bis(trimethylgermane).
科学的研究の応用
(But-2-ene-1,4-diyl)bis(trimethylgermane) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug development and as a component in medical devices.
作用機序
The mechanism of action of (But-2-ene-1,4-diyl)bis(trimethylgermane) involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(E)-2,2’-(But-2-ene-1,4-diyl)bis(isoindoline-1,3-dione): A compound with a similar but-2-ene backbone but different functional groups.
But-2-ene: A simpler alkene with a but-2-ene structure but without the germanium groups.
Uniqueness
(But-2-ene-1,4-diyl)bis(trimethylgermane) is unique due to the presence of trimethylgermane groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
2083-19-4 |
|---|---|
分子式 |
C10H24Ge2 |
分子量 |
289.6 g/mol |
IUPAC名 |
trimethyl(4-trimethylgermylbut-2-enyl)germane |
InChI |
InChI=1S/C10H24Ge2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3 |
InChIキー |
QSFNQMBEFDXGSZ-UHFFFAOYSA-N |
正規SMILES |
C[Ge](C)(C)CC=CC[Ge](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


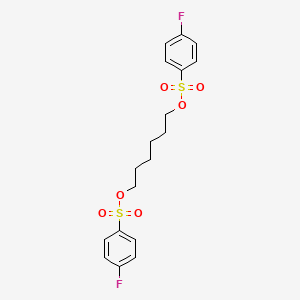


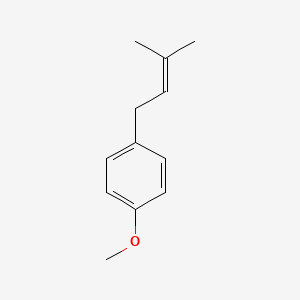
![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
